molecular formula C14H8F4O3 B572635 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261864-95-2

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No. B572635
M. Wt: 300.209
InChI Key: VZDWAFXBXQOAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular formula of C14H8F4O3 and a molecular weight of 300.21 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid consists of a benzoic acid core with fluorine and trifluoromethoxyphenyl substituents . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Environmental Fate and Biodegradation

Fluorinated compounds, due to their persistence and toxicological profiles, have raised environmental concerns. Studies on microbial degradation of polyfluoroalkyl chemicals highlight the challenges and mechanisms through which these compounds are broken down in the environment. The research indicates that understanding the biodegradability of fluorinated precursors, including their pathways to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), is crucial for assessing environmental impacts and regulatory actions (Liu & Mejia Avendaño, 2013).

Analytical and Detection Methods

Advancements in analytical methods for detecting fluorinated compounds, including emerging fluoroalkylether substances, are essential for environmental monitoring and health risk assessments. A review of analysis methods for compounds like F-53B and Gen-X emphasizes the importance of high-resolution mass spectrometry for identifying and quantifying these pollutants in environmental samples (Munoz et al., 2019).

Chemical Synthesis

Research on the practical synthesis of fluorinated biphenyls, which are key intermediates for manufacturing various pharmaceuticals and agrochemicals, provides insights into the chemical properties and reactivity of fluorinated compounds. This research could guide the synthesis and application of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in various fields, given the compound's structural similarity to other fluorinated intermediates (Qiu et al., 2009).

Fluoroalkylation Reactions

The development of fluoroalkylation reactions in aqueous media underscores the expanding toolbox for incorporating fluorinated groups into target molecules, highlighting the relevance of such reactions in designing new pharmaceuticals, agrochemicals, and functional materials with enhanced properties (Song et al., 2018).

Environmental and Health Implications

Reviews of fluorinated alternatives to long-chain PFCAs and PFSAs, as well as their precursors, touch on the ongoing transition in the industry towards compounds with potentially lower environmental and health impacts. These studies call for more comprehensive risk assessments and data generation to evaluate the safety of new fluorinated chemicals (Wang et al., 2013).

Safety And Hazards

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDWAFXBXQOAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681368
Record name 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261864-95-2
Record name 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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